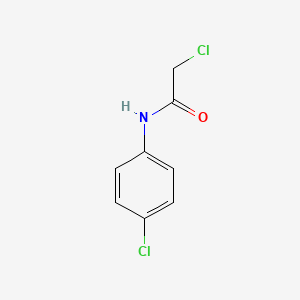

2-chloro-N-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCRMHFHHTVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186544 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-75-6 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3289-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dichloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

This guide provides an in-depth exploration of the synthesis of 2-chloro-N-(4-chlorophenyl)acetamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core synthetic pathway, delves into the mechanistic underpinnings, presents detailed experimental protocols, and emphasizes critical safety considerations.

Introduction: Significance and Applications

This compound, also known as 2,4'-dichloroacetanilide, serves as a versatile building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, allows for further functionalization to create more complex molecules with desired biological activities. This compound is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][2]

The Core Synthetic Pathway: Chloroacetylation of 4-chloroaniline

The most prevalent and efficient method for synthesizing this compound is through the chloroacetylation of 4-chloroaniline. This reaction involves the nucleophilic acyl substitution of chloroacetyl chloride with 4-chloroaniline.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Here is a visual representation of the reaction mechanism:

Caption: Nucleophilic acyl substitution for this compound synthesis.

Key Reaction Parameters and Optimization

The yield and purity of the final product are highly dependent on several factors that can be optimized:

-

Choice of Base: A base is crucial to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, or sodium acetate.[3] The choice of base can influence the reaction rate and the formation of byproducts.

-

Solvent: The reaction is typically carried out in an inert organic solvent such as dichloromethane, toluene, or acetic acid.[3][4][5] The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions.

-

Temperature: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating.[3][5]

-

Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize the yield and minimize the formation of impurities. A slight excess of the acylating agent is sometimes used.[3]

Detailed Experimental Protocol

This section provides a representative, step-by-step laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Chloroaniline

-

Chloroacetyl chloride

-

Acetic acid (glacial)

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mmol of 4-chloroaniline in 30 mL of glacial acetic acid.[3][4]

-

Cooling: Place the flask in an ice bath to cool the solution.[3][4]

-

Addition of Acylating Agent: While stirring, add 1.2 mmol of chloroacetyl chloride dropwise to the cooled solution using a dropping funnel.[3] Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[4]

-

Precipitation: To the reaction mixture, add a solution of sodium acetate in water to neutralize the excess acid and precipitate the product.[3] Stir for 30 minutes until a solid precipitate forms.[3]

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.[3][4]

-

Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.[3][4]

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification by Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[3][6]

Data Presentation: Synthesis Parameters and Outcomes

| Parameter | Condition | Observation/Result | Reference |

| Reactants | 4-chloroaniline, Chloroacetyl chloride | - | [3] |

| Solvent | Acetic Acid | Effective for dissolving 4-chloroaniline. | [3][4] |

| Base | Sodium Acetate | Neutralizes HCl and facilitates product precipitation. | [3] |

| Temperature | 0°C to Room Temperature | Controls the initial exothermicity of the reaction. | [3][4] |

| Purification | Recrystallization from Ethanol | Yields high-purity crystalline product. | [3][6] |

| Typical Yield | ~90% | High conversion rate is achievable. | [7] |

Safety and Handling: A Self-Validating System

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

4-Chloroaniline: This compound is toxic and a suspected carcinogen.[8][9][10] It can be absorbed through the skin and is harmful if inhaled or swallowed.[11][12] Always handle 4-chloroaniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10]

-

Chloroacetyl Chloride: This is a highly corrosive and lachrymatory substance.[7][13] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[7][14][15][16] It can cause severe burns to the skin and eyes.[13] Handle chloroacetyl chloride with extreme care in a fume hood, using appropriate PPE.[7][14][15]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The chloroacetylation of 4-chloroaniline is a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The information provided in this guide is intended to equip scientists with the necessary knowledge to perform this synthesis safely and effectively in a research and development setting.

References

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. Retrieved from [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). ResearchGate. Retrieved from [Link]

-

Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]

-

Acetamide, N-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020). Google Patents.

-

Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016). YouTube. Retrieved from [Link]

-

(PDF) 2-(4-Chlorophenyl)acetamide. (2011). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]

-

4-Chloroaniline | ClC6H4NH2 | CID 7812. (n.d.). PubChem. Retrieved from [Link]

-

Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Safety Data Sheet: 4-Chloroaniline. (n.d.). Carl ROTH. Retrieved from [Link]

-

Optimization of conditions between 4-chloro-anisole and mor- pholine. [a]. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025). ResearchGate. Retrieved from [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]

-

The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

4-Chloroaniline (CICADS 48, 2003). (n.d.). INCHEM. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nj.gov [nj.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

- 16. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. medicalguidelines.basf.com [medicalguidelines.basf.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-chlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(4-chlorophenyl)acetamide (CAS No. 3289-75-6), a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. This document delves into the experimental and theoretical characterization of this molecule, offering insights into its solubility, stability, and other key parameters relevant to its handling, analysis, and potential applications. The methodologies for determining these properties are detailed, providing a self-validating framework for researchers.

Introduction

This compound, also known as 2,4'-dichloroacetanilide, is a halogenated acetanilide derivative.[1] Its chemical structure, featuring a chloro-substituted phenyl ring and an N-acetyl group with a chlorinated methyl, imparts specific chemical reactivity and physical characteristics that are crucial for its application and development. Understanding these properties is paramount for researchers in designing synthetic routes, formulating products, and assessing its biological and environmental fate. This guide serves as a detailed resource for scientists and professionals engaged in the study and application of this compound.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and three-dimensional arrangement.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,4'-Dichloroacetanilide, N-(4-Chlorophenyl)-2-chloroacetamide[1] |

| CAS Number | 3289-75-6[1] |

| Molecular Formula | C₈H₇Cl₂NO[2] |

| Molecular Weight | 204.05 g/mol [2] |

| Chemical Structure |  |

The molecular structure reveals an amide linkage, an aromatic ring, and two chlorine atoms. The amide group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). The aromatic ring provides a hydrophobic character, while the chlorine atoms, being electronegative, influence the electronic distribution and reactivity of the molecule. Crystal structure analysis of a related compound, 2-(4-chlorophenyl)acetamide, shows that the acetamide group is twisted out of the benzene plane, and molecules are linked by N—H⋯O hydrogen bonds.[3] This type of intermolecular interaction is also expected to be significant in the crystal lattice of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, from reaction vessels to biological membranes.

Table of Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow to light orange powder/crystal[1] | [1] |

| Melting Point | 169.0 to 173.0 °C[1] | [1] |

| Boiling Point | Not experimentally determined; predicted to be high. | - |

| Solubility | Recrystallization from ethanol or ethanol-water mixtures suggests solubility in these polar protic solvents. Considered practically insoluble in cold water. | Inferred from purification methods |

| pKa (predicted) | ~13-14 (amide N-H) | (Predicted) |

| logP (predicted) | ~2.5 - 3.0 | (Predicted) |

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported melting point range is 169.0 to 173.0 °C.[1] A sharp melting range within this window is indicative of high purity.

The determination of the melting point is a fundamental technique in the characterization of crystalline solids.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not already a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting point.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.

Solubility

A systematic qualitative solubility assessment can provide valuable insights into the polarity and functional groups present in a molecule.

Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as specific interactions like hydrogen bonding, determine the extent of dissolution.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

Solvents:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

5% aq. HCl (for basic compounds)

-

5% aq. NaOH (for acidic compounds)

Procedure:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 30 seconds.

-

Visually observe if the solid has dissolved. Classify as "soluble," "partially soluble," or "insoluble."

-

For water-insoluble compounds, test solubility in 5% aq. HCl and 5% aq. NaOH to identify basic or acidic functional groups, respectively. The amide proton of this compound is not sufficiently acidic to dissolve in 5% NaOH.

Causality Behind Experimental Choices:

-

Choice of Solvents: A range of solvents with varying polarities is used to probe the overall polarity of the compound.

-

Acid/Base Solutions: These solutions help to identify ionizable functional groups. The formation of a salt dramatically increases aqueous solubility.

Acidity/Basicity (pKa)

The pKa of the amide proton (N-H) in this compound is predicted to be in the range of 13-14. This indicates that it is a very weak acid and will not be deprotonated under normal physiological conditions. The presence of the electron-withdrawing chloroacetyl and chlorophenyl groups will slightly increase the acidity of the N-H proton compared to a simple alkyl amide.

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. For this compound, the logP is predicted to be in the range of 2.5 to 3.0. This moderate lipophilicity suggests that the compound may have the ability to cross biological membranes.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR:

-

Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the four protons on the para-substituted chlorophenyl ring.

-

Amide proton (N-H): A broad singlet, typically in the range of δ 8.0-10.0 ppm, the exact position being dependent on concentration and solvent.

-

Aliphatic protons (-CH₂Cl): A singlet around δ 4.0-4.5 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): A signal in the range of δ 165-175 ppm.

-

Aromatic carbons: Four signals in the aromatic region (δ 120-140 ppm).

-

Aliphatic carbon (-CH₂Cl): A signal around δ 40-50 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption in the region of 1650-1680 cm⁻¹.

-

N-H bend (amide II band): An absorption around 1550 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

For the related compound 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic IR peaks were observed at 3200 cm⁻¹ (NH) and 1640 cm⁻¹ (C=O).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 203 and 205 in a roughly 9:6:1 ratio due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloroacetyl group.

Chromatographic Analysis (HPLC and GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Apparatus:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Solvent filtration and degassing system

Procedure:

-

Mobile Phase Preparation: A typical mobile phase would be a mixture of acetonitrile or methanol and water. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often effective for separating the target compound from impurities.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Detection: Monitor the elution profile at a suitable UV wavelength, which for this compound would be around 254 nm, where the aromatic ring absorbs.

-

Data Analysis: The purity of the sample can be determined by the relative area of the main peak.

Causality Behind Experimental Choices:

-

C18 Column: The C18 stationary phase is a versatile, nonpolar phase suitable for a wide range of organic molecules.

-

Gradient Elution: This allows for the efficient separation of compounds with a range of polarities in a single run.

Caption: Workflow for HPLC purity analysis.

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then introduced into a mass spectrometer for identification.

Apparatus:

-

GC-MS system with an electron ionization (EI) source

-

Capillary column suitable for chlorinated compounds (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume of the sample into the heated GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. A temperature program is used to elute compounds based on their boiling points.

-

Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be compared to a library for identification.

Causality Behind Experimental Choices:

-

Temperature Programming: This allows for the separation of compounds with a range of volatilities in a reasonable time frame.

-

Electron Ionization: EI is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for library searching and structural elucidation.

Stability and Storage

This compound is noted to be air-sensitive.[2] Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. The presented data and experimental protocols offer a solid foundation for researchers working with this compound. A thorough understanding and application of this information are essential for ensuring the quality, efficacy, and safety of research and development activities involving this molecule.

References

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL: [Link])

-

(PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. (URL: [Link])

Sources

biological activity of 2-chloro-N-(4-chlorophenyl)acetamide derivatives

Technical Whitepaper: Pharmacological Profiling and Synthetic Utility of 2-Chloro-N-(4-chlorophenyl)acetamide Scaffolds

Part 1: Executive Summary

This technical guide analyzes the biological activity and synthetic potential of This compound (CAS: 3289-75-6), also known as 2,4'-dichloroacetanilide.

In drug discovery, this molecule functions in two distinct capacities:

-

As a Covalent Warhead: The

-chloroacetamide moiety acts as a moderate electrophile, capable of covalently modifying nucleophilic cysteine residues in target proteins (e.g., enzymes, receptors). -

As a Divergent Intermediate: It serves as a high-yielding precursor for generating libraries of 2-amino, 2-thio, and 2-oxy substituted acetanilides with potent antimicrobial and kinase-inhibitory profiles.

This guide provides validated protocols for synthesis, biological evaluation, and mechanistic profiling, specifically tailored for researchers investigating covalent inhibitors and antimicrobial agents.

Part 2: Chemical Architecture & Synthesis

The core structure consists of a 4-chlorophenyl ring (lipophilic tail) linked via an amide bond to a chloromethyl group (electrophilic warhead). The electron-withdrawing nature of the para-chloro substituent on the phenyl ring decreases the electron density on the amide nitrogen, thereby increasing the acidity of the NH proton and subtly modulating the electrophilicity of the

Synthesis Protocol (Schotten-Baumann Conditions)

The synthesis involves the N-acylation of 4-chloroaniline with chloroacetyl chloride. We utilize a biphasic system or a non-nucleophilic base to scavenge the HCl byproduct.

Step-by-Step Methodology:

-

Reagents: 4-Chloroaniline (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve 4-chloroaniline in dry DCM (20 mL) and cool to 0°C in an ice bath.

-

Add Triethylamine (TEA) and stir for 10 minutes.

-

Critical Step: Add chloroacetyl chloride dropwise over 20 minutes. The slow addition prevents exotherms that could lead to bis-acylation.

-

Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO

, and brine. Dry over MgSO -

Purification: Recrystallize from ethanol/water to yield white needles.

-

Validation: Melting point should be 168–170°C.

-

Visual: Synthetic Pathway & Reactivity[1]

Figure 1: Synthetic route from aniline precursors to the alpha-chloroacetamide scaffold and subsequent derivatization.

Part 3: Mechanism of Action (MoA)

The biological activity of the parent molecule is driven by electrophilic alkylation .

-

Cysteine Targeting: The carbon-chlorine bond is susceptible to S

2 attack by thiolate anions (S -

Irreversible Inhibition: This results in the formation of a stable thioether adduct, permanently inactivating the enzyme.

-

Selectivity: While less reactive than iodoacetamides (reducing non-specific toxicity), chloroacetamides require a specific microenvironment (e.g., a nearby basic residue to lower the Cys pKa) to react efficiently.

Target Pathways:

-

Bacteria/Fungi: Inhibition of enzymes with active-site cysteines (e.g., sortases, dehydrogenases).

-

Plants: Inhibition of Very Long-Chain Fatty Acid (VLCFA) elongases (KCS enzymes), leading to cell membrane disruption.

Visual: Covalent Alkylation Mechanism

Figure 2: Mechanism of covalent inhibition via cysteine alkylation.

Part 4: Biological Activity Profile

Antimicrobial & Antifungal Activity

The this compound scaffold exhibits moderate to high activity against specific pathogens.[1] The lipophilicity provided by the p-chloro group enhances cell wall penetration.

-

Key Finding: High potency against Nocardia species and Dermatophytes.

-

Data Summary:

| Organism | Strain | MIC (µg/mL) | Activity Level |

| Trichophyton asteroides | Fungal | 6.25 | High |

| Candida albicans | Fungal | 12.5 - 50 | Moderate |

| Staphylococcus aureus | Gram (+) | 25 - 50 | Moderate |

| Escherichia coli | Gram (-) | >100 | Low |

| Klebsiella pneumoniae | Gram (-) | >100 | Low |

Note: The parent molecule is often less active against Gram-negatives due to efflux pumps. Derivatives where the Cl is replaced by heterocyclic amines (e.g., piperazine) often show significantly improved Gram-negative activity.

Herbicidal Activity

This molecule belongs to the chloroacetanilide class of herbicides (Group 15).

-

Target: VLCFA Synthase (Elongase).

-

Effect: Inhibition prevents the formation of cuticular waxes and cell membranes, halting cell division in emerging shoots.

-

Specificity: Highly effective against grasses (e.g., Echinochloa spp.) but requires safeners for use in crops like maize.

Cytotoxicity & Anticancer Potential

While the parent molecule is a general alkylator, derivatives substituted with thiazoles or pyrazoles at the alpha-position have shown specific inhibition of EGFR and CDK2 kinases.

-

Toxicity Warning: The parent compound causes serious eye damage (H318) and skin sensitization (H317). Methionine oxidation is a known off-target effect in proteomic studies.

Part 5: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standardized Broth Microdilution (CLSI Guidelines)

-

Preparation: Dissolve this compound in DMSO to create a 10 mg/mL stock.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations should range from 512 µg/mL to 0.5 µg/mL.

-

Control: DMSO control (max 1% v/v final concentration) to ensure solvent does not inhibit growth.

-

-

Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.

-

Incubation: 37°C for 16–24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Part 6: Structure-Activity Relationship (SAR)

The biological efficacy depends heavily on the substituents on the phenyl ring and the nature of the alpha-carbon group.

| Structural Region | Modification | Effect on Activity | Mechanism |

| Alpha-Carbon (C2) | Cl (Parent) | Moderate | Electrophilic warhead (Covalent). |

| Substituted with Piperazine | Increased | Improved solubility & target binding (Non-covalent). | |

| Substituted with Thiol | Variable | Loss of electrophilicity; potential metabolic precursor. | |

| Phenyl Ring (C4) | -Cl (Parent) | Optimal | Balances lipophilicity (logP) and electron withdrawal. |

| -H (Unsubstituted) | Decreased | Lower lipophilicity reduces membrane penetration. | |

| -NO | High | Increases electrophilicity but often increases toxicity. | |

| -CH | Decreased | Electron-donating group reduces reactivity of the warhead. |

Expert Insight: For drug development, the parent 2-chloro compound is best viewed as a "Lead Scaffold." It is rarely the final drug due to potential non-specific alkylation. The most promising strategy is to replace the alpha-chloro group with a secondary amine or heterocycle to create a reversible inhibitor with higher specificity.

References

-

Yusufov, M.S., et al. (2020).[2] Synthesis of 2-chloro-N-(3-hydroxyphenyl) Acetamide and 2-chloro-N-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link]

-

Jablonkai, I. (2003).[4] Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Retrieved from [Link]

Sources

Covalent Scaffolds: 2-Chloro-N-(4-chlorophenyl)acetamide & Analogs

This technical guide details the chemical architecture, synthesis, and biological activity of 2-chloro-N-(4-chlorophenyl)acetamide (also known as N-chloroacetyl-4-chloroaniline) and its structural analogs.[1]

A Technical Guide to Synthesis, Reactivity, and Structure-Activity Relationships (SAR)

Executive Summary

This compound represents a foundational scaffold in the class of

Chemical Architecture & Mechanism of Action

The Electrophilic Warhead

The biological activity of this scaffold is driven by the 2-chloroacetyl group. Unlike Michael acceptors (acrylamides) which are reversible or irreversible depending on context,

-

Reactivity: The electron-withdrawing carbonyl oxygen adjacent to the

-carbon increases the electrophilicity of the methylene group ( -

Selectivity: While capable of reacting with various nucleophiles (amines, hydroxyls), these scaffolds show a marked preference for thiols (sulfhydryls) found in Cysteine residues due to the high nucleophilicity of the thiolate anion at physiological pH.[1]

Mechanism: Cysteine Alkylation

The mechanism is a bimolecular nucleophilic substitution (

Figure 1: Mechanism of covalent protein modification via S_N2 alkylation.[1]

Synthesis & Optimization

The synthesis of this compound is achieved via Schotten-Baumann acylation . This protocol is preferred over direct carboxylic acid coupling due to higher yields and simpler purification.

Optimized Protocol

-

Reagents: 4-Chloroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (for acid-catalyzed variants).[1]

-

Conditions:

to Room Temperature (RT), 2–4 hours.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add Triethylamine (15 mmol) as an HCl scavenger.[1]

-

Acylation: Cool the solution to

in an ice bath. Add Chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Note: Exothermic reaction; cooling prevents hydrolysis of the acyl chloride. -

Reaction: Remove ice bath and stir at RT for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated

and brine. -

Purification: Dry over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Water (1:1) to yield colorless needles.[1]

Self-Validation Check:

-

Yield: Expect 85–95%.

-

Melting Point: 168–170°C (Lit.[1] value).

-

NMR (DMSO-

Structural Analogs & SAR Analysis

Modifications to the para-position of the phenyl ring significantly alter the compound's lipophilicity (

Comparative Activity Profile

| Analog (R-Group) | Hammett | Electronic Effect | Biological Impact | Key Application |

| -Cl (Parent) | +0.23 | Weak EWG | Balanced lipophilicity/reactivity.[1] | General antimicrobial; Reference std.[3] |

| -H (Unsub.) | 0.00 | Neutral | Lower lipophilicity.[1] | Baseline for toxicity studies. |

| -NO₂ | +0.78 | Strong EWG | Increases acidity of NH; Metabolic stability. | High antibacterial potency (K. pneumoniae).[1][4] |

| -OH | -0.37 | EDG | Increases solubility; H-bond donor. | Antifungal (C. albicans); Reduced cytotoxicity.[1] |

| -F | +0.06 | Weak EWG | Metabolic block; High dipole. | Bioisostere for H; often improved potency. |

-

EWG (Electron Withdrawing Groups): Analogs like 4-Nitro (

) pull density from the ring, making the amide hydrogen more acidic and potentially altering the binding pose in protein pockets.[1] -

EDG (Electron Donating Groups): Analogs like 4-Hydroxy (

) increase electron density.[1] While often less toxic, they may be subject to faster metabolic oxidation.[1]

SAR Decision Workflow

Use the following logic flow when designing new analogs for drug development:

Figure 2: Structure-Activity Relationship (SAR) optimization strategy.

Biological Applications

Antimicrobial Activity

Recent studies (Cordeiro et al., 2020) indicate that 2-chloro-N-(4-substituted)acetamides possess significant antibacterial properties, particularly against Klebsiella pneumoniae.[1][5][6]

-

Potency: The 4-fluoro-3-nitro analog demonstrated superior MIC values compared to the non-chlorinated acetamide, confirming that the chlorine atom is essential for activity (covalent mechanism).[1]

-

Synergy: These compounds show synergistic effects when combined with carbapenems (e.g., Meropenem), potentially by compromising bacterial stress response mechanisms.[1]

Cytotoxicity & Toxicology

-

Hepatotoxicity: Chloroacetanilides can deplete cellular Glutathione (GSH).[1] In HepG2 cells, toxicity is inversely related to GSH levels.[1]

-

Selectivity Index: The key challenge in developing these as drugs is the "Selectivity Window." The reactivity of the

-chloro group must be tuned (via steric hindrance or electronic modulation) so it reacts with the target enzyme's cysteine but not with free cellular GSH.

References

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.[1][5][6][7] Molecules, 25(17), 3959.[1] Link

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis, Crystal Structure and Hirshfeld Surface Analysis.[1] Acta Crystallographica Section E. Link[1]

-

Gowda, B. T., et al. (2007). Structure-Activity Studies of N-Chloroacetyl-4-chlorophenylacetamide.[1] Zeitschrift für Naturforschung. Link

-

Ecobichon, D. J., et al. Glutathione-dependent cytotoxicity of the chloroacetanilide herbicides alachlor, metolachlor, and propachlor in rat and human hepatoma-derived cultured cells.[1][8] Toxicology and Applied Pharmacology. Link

-

PrepChem. Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide Protocol.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. irejournals.com [irejournals.com]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione-dependent cytotoxicity of the chloroacetanilide herbicides alachlor, metolachlor, and propachlor in rat and human hepatoma-derived cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-chloro-N-(4-chlorophenyl)acetamide in different solvents

Technical Guide: Solubility Profile & Process Engineering of 2-Chloro-N-(4-chlorophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, thermodynamic behavior, and purification strategies for This compound (CAS: 3289-75-6). Also known as 2,4'-dichloroacetanilide, this compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Aceclofenac, and exhibits independent fungistatic properties.

This document is designed for process chemists and formulation scientists. It moves beyond static data to explain the causality of solubility behaviors and provides self-validating protocols for solubility determination and recrystallization.

Chemical Identity & Physicochemical Profile

Before addressing solubility, one must understand the solute's lattice energy and lipophilicity. The compound features a p-chlorophenyl ring (lipophilic) and an amide linkage (hydrogen bond donor/acceptor), creating a "push-pull" solubility dynamic.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 3289-75-6 |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| Melting Point | 168–173 °C (Crystalline Solid) |

| Appearance | White to light yellow crystalline powder |

| Lipophilicity (LogP) | ~2.3 (Estimated) |

Solubility Landscape

The solubility of this compound is dictated by the "like dissolves like" principle, specifically the interaction between the solvent's dipole moment and the amide moiety of the solute.

Qualitative Solubility Data

The following table summarizes the solubility behavior in common industrial solvents at ambient temperature (25°C) and elevated temperatures (reflux).

| Solvent Class | Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Process Application |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Very High | Stock solutions for bioassays; difficult to remove. |

| Polar Aprotic | DMF | High | Very High | Reaction solvent; difficult to remove. |

| Polar Protic | Ethanol | Moderate | High | Ideal for Recrystallization. Large differential between hot/cold solubility. |

| Polar Protic | Methanol | Moderate | High | Alternative recrystallization solvent. |

| Chlorinated | Dichloromethane (DCM) | Good | High | Extraction solvent; excellent for solubilizing crude product. |

| Aromatic | Toluene | Low/Moderate | High | Reaction solvent (Acylation); allows azeotropic water removal. |

| Ketone | Acetone | Good | High | Cleaning and rapid dissolution. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Low | Anti-solvent for precipitation. |

Mechanistic Insight: The Ethanol/Water System

The most critical solvent system for this compound is the Ethanol/Water binary mixture .

-

Mechanism: The compound dissolves readily in hot ethanol due to dipole-dipole interactions with the amide group. Upon cooling or adding water (high dielectric constant, poor interaction with the lipophilic phenyl ring), the solvation shell collapses, forcing the compound to crystallize.

-

Thermodynamic Model: The solubility in binary solvents typically follows the Jouyban-Acree model , where the log of solubility is a function of solvent composition and temperature.

Synthesis & Process Logic

To understand the impurities typically present (and thus what needs to be removed via solubility differences), we must visualize the synthesis pathway.

Synthesis Pathway Diagram

Figure 1: Synthesis pathway via nucleophilic acyl substitution.[1] The choice of solvent (Toluene vs. DCM) dictates whether the byproduct precipitates or stays in solution.

Experimental Protocols

Protocol A: Determination of Solubility Curves (Self-Validating)

Objective: To generate precise solubility data (Mole Fraction vs. Temperature) for a specific solvent system. This protocol uses the Static Equilibrium Method .

Reagents:

-

Test Solvent (HPLC Grade).

-

This compound (High Purity).

Procedure:

-

Saturation: Add excess solid solute to 10 mL of the solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Set the thermostat to the starting temperature (e.g., 293.15 K). Stir for 6 hours to ensure equilibrium.

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

-

Sampling: Withdraw 1 mL of the supernatant using a pre-heated syringe filter (0.45 µm) to prevent crystallization during transfer.

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Dispense the supernatant into the dish and weigh immediately (

). -

Evaporate the solvent in a vacuum oven at 50°C until constant weight is achieved (

).

-

-

Calculation:

-

Mass of solute

-

Mass of solvent

-

Calculate mole fraction (

) using molecular weights.

-

-

Validation: Repeat steps 4-6 in triplicate. The Relative Standard Deviation (RSD) must be <2%.

Protocol B: Purification via Recrystallization (Ethanol/Water)

Objective: Purify crude material based on the solubility differential established above.

Workflow Diagram:

Figure 2: Recrystallization workflow utilizing the high temperature coefficient of solubility in ethanol.

Step-by-Step:

-

Dissolution: Place 10g of crude solid in a round-bottom flask. Add 50 mL Ethanol (95%). Heat to reflux until fully dissolved.

-

Hot Filtration: If the solution is cloudy (mechanical impurities), filter while hot through a sintered glass funnel.

-

Nucleation: Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.[2]

-

Anti-Solvent Addition: To maximize yield, add 10-20 mL of cold distilled water dropwise with gentle stirring. Note: Adding water too fast will trap impurities.

-

Isolation: Filter the white crystals using vacuum filtration. Wash the cake with cold 50:50 Ethanol:Water mixture.

-

Drying: Dry under vacuum to remove residual solvent.

Thermodynamic Modeling (Advanced Analysis)

For researchers needing to extrapolate solubility data, the Modified Apelblat Equation is the standard model for this class of amides.

Where:

- = Mole fraction solubility

- = Absolute temperature (K)[3]

- = Empirical parameters derived from the experimental data (Protocol A).

Interpretation: If the solubility curve is plotted (

References

-

BenchChem. (2025).[1] this compound Properties and Synthesis Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. (Note: Structural analog and parent class reference). Retrieved from

-

MedChemExpress. (2024). 2,4'-Dichloroacetanilide: Solubility and Biological Activity. Retrieved from

-

ChemicalBook. (2025).[4][5] Safety Data Sheet and Solubility Profile for CAS 3289-75-6. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. 2'-BENZOYL-2,4'-DICHLOROACETANILIDE | 4016-85-7 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability of 2-chloro-N-(4-chlorophenyl)acetamide

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its viability. It dictates not only the compound's shelf-life and storage conditions but also informs safe handling protocols and manufacturing process parameters. For a molecule such as 2-chloro-N-(4-chlorophenyl)acetamide, a compound with noted fungistatic properties, a comprehensive understanding of its behavior under thermal stress is paramount for its potential journey from the laboratory to clinical application. This guide provides a deep dive into the theoretical and practical aspects of assessing the thermal stability of this compound, offering a framework for researchers, scientists, and drug development professionals. While specific, publicly available thermal decomposition data for this compound is limited, this guide will establish a robust methodological approach for its characterization, drawing upon established principles of thermal analysis and data from structurally related molecules.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation upon which its thermal stability profile is built.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2,4'-Dichloroacetanilide | |

| CAS Number | 3289-75-6 | |

| Molecular Formula | C₈H₇Cl₂NO | |

| Molecular Weight | 204.05 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | Approximately 168-173 °C | |

| Storage Conditions | Air-sensitive; store under inert gas in a cool, dark place |

The melting point provides an initial, albeit preliminary, indication of the compound's thermal stability. The fact that it is a crystalline solid suggests a well-ordered lattice structure, which generally requires a significant amount of energy to disrupt. However, the melting point should not be conflated with the onset of decomposition, which is often a distinct and higher temperature event.

Methodologies for Assessing Thermal Stability

A multi-faceted approach utilizing several thermoanalytical techniques is essential for a comprehensive evaluation of thermal stability. The "why" behind selecting a particular technique is as crucial as the "how."

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Experience: TGA is the workhorse for determining the temperature at which a material begins to lose mass due to decomposition or volatilization. It provides a clear and direct measure of thermal stability. The choice of atmosphere (inert or oxidative) is critical; an inert atmosphere like nitrogen allows for the study of the intrinsic thermal decomposition of the material, while an oxidative atmosphere (e.g., air) can reveal susceptibility to oxidation at elevated temperatures.

Trustworthiness: The protocol's validity is ensured through the use of a calibrated microbalance and precise temperature control. The resulting thermogram of mass versus temperature is a direct and unambiguous measurement.

Experimental Protocol: Dynamic TGA

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

Data Presentation: Interpreting the TGA Curve

The primary output of a TGA experiment is a thermogram plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The first derivative of this curve (DTG) can also be plotted to highlight the temperatures at which the rate of mass loss is at its maximum.

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

-

Percentage Mass Loss: The magnitude of the mass loss in each decomposition step can provide clues about the nature of the evolved fragments.

-

Residual Mass: The amount of material remaining at the end of the experiment can indicate the formation of a stable char or inorganic residue.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

Expertise & Experience: While TGA measures mass changes, DSC measures heat flow. This allows for the detection of thermal events that do not involve a change in mass, such as melting, crystallization, and solid-state phase transitions. When decomposition occurs, it is typically an exothermic (heat-releasing) event, and DSC can quantify the energy associated with this process. Running a DSC in parallel with a TGA provides a more complete picture of the thermal processes.

Trustworthiness: DSC relies on precise measurement of the temperature difference between a sample and a reference material as they are subjected to the same heating program. Calibration with certified standards (e.g., indium) ensures the accuracy of the temperature and enthalpy scales.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

-

Heating Program: A common method is a "heat-cool-heat" cycle. The initial heating scan (e.g., 10 °C/min from ambient to a temperature above the melting point) provides information on the initial state of the material. A controlled cooling step can reveal crystallization behavior. A second heating scan can then provide data on the amorphous or crystalline nature of the material after melting and recrystallization.

-

Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.

Data Presentation: Interpreting the DSC Thermogram

The DSC thermogram plots heat flow (in W/g or mW) against temperature.

-

Endothermic Events (Peaks Pointing Down): These represent processes that absorb heat, such as melting (Tm) and glass transitions (Tg). For this compound, a sharp endotherm is expected around its melting point of 168-173 °C.

-

Exothermic Events (Peaks Pointing Up): These represent processes that release heat, such as crystallization (Tc) and decomposition. An exothermic peak at temperatures above the melting point would be a strong indicator of thermal decomposition.

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC): Assessing Thermal Runaway Potential

Expertise & Experience: ARC is a crucial technique for assessing "worst-case scenario" thermal hazards. Unlike TGA and DSC, which typically use linear heating rates, ARC operates under near-adiabatic conditions. Once an exothermic reaction is detected, the instrument's heaters match the sample temperature, preventing heat loss to the surroundings. This mimics the conditions in a large, poorly-cooled reactor and provides data on the potential for a thermal runaway.

Trustworthiness: The "heat-wait-search" protocol is a self-validating system. The instrument only proceeds to track an exotherm once a pre-defined self-heating rate is detected, ensuring that true decomposition events are being monitored.

Experimental Protocol: ARC Analysis

-

Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy C).

-

Instrument Setup: The bomb is placed inside the ARC calorimeter, which is a well-insulated chamber with heaters.

-

Heat-Wait-Search Mode:

-

Heat: The sample is heated to an initial temperature.

-

Wait: The system holds this temperature for a period to achieve thermal equilibrium.

-

Search: The instrument monitors the sample for any self-heating. If the rate of temperature increase is below a set threshold (e.g., 0.02 °C/min), the cycle repeats at a higher temperature.

-

-

Exotherm Tracking: Once a self-heating rate above the threshold is detected, the instrument switches to adiabatic mode, and the heaters track the sample's temperature as it increases due to the exothermic decomposition.

-

Data Acquisition: Temperature and pressure are recorded as a function of time.

Data Presentation: Interpreting ARC Data

The output includes plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature.

-

Onset Temperature: The temperature at which self-heating is first detected. This is often lower than the onset temperature from TGA or DSC due to the higher sensitivity of ARC.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from a given starting temperature. This is a critical parameter for process safety.

-

Adiabatic Temperature Rise: The total temperature increase due to the decomposition event.

Caption: Generalized workflow for Accelerating Rate Calorimetry (ARC).

Hypothetical Thermal Profile and Decomposition Pathway

In the absence of specific experimental data for this compound, we can hypothesize its thermal behavior based on its structure and data from related compounds. The primary weak points in the molecule susceptible to thermal cleavage are the C-N amide bond and the C-Cl bonds.

A plausible decomposition pathway could involve an initial cleavage of the C-N bond, leading to the formation of chloroacetyl radicals and 4-chloroaniline. Alternatively, dehydrochlorination could occur. Subsequent reactions of these initial products at high temperatures would lead to a complex mixture of smaller molecules and eventually char.

Caption: A hypothetical thermal decomposition pathway.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the thermal stability of this compound. By employing a combination of TGA, DSC, and ARC, researchers can obtain a detailed understanding of its decomposition onset, the energetics of decomposition, and its potential for thermal runaway. While specific experimental data for this compound is not yet in the public domain, the methodologies and interpretative frameworks presented here provide a robust roadmap for its investigation.

Future work should focus on conducting these experimental analyses to generate a complete thermal profile for this compound. Furthermore, hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would be invaluable for identifying the evolved gases during decomposition, thereby providing experimental validation for the proposed decomposition pathways. Such data will be critical for ensuring the safe and effective development of this promising antifungal compound.

References

-

Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3261. Retrieved from [Link]

A Senior Application Scientist's Guide to 2-chloro-N-(4-chlorophenyl)acetamide: A Cornerstone Precursor in Modern Organic Synthesis

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of organic synthesis, certain molecules, though not headline-grabbing final products themselves, serve as indispensable building blocks for a multitude of complex and valuable compounds. 2-chloro-N-(4-chlorophenyl)acetamide is a prime example of such a precursor. Its elegantly simple structure, featuring a reactive chloroacetyl group appended to a substituted aniline, belies its significant utility in the construction of a diverse array of biologically active molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and strategic applications of this versatile intermediate. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the chemical principles that make this compound a cornerstone of modern synthetic strategies, particularly in the pharmaceutical industry.

Physicochemical Properties and Spectral Characterization

A thorough understanding of a precursor's physical and chemical characteristics is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇Cl₂NO | |

| Molecular Weight | 204.05 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 168-173 °C | |

| CAS Number | 3289-75-6 |

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group and the chlorine atom, likely in the range of 4.0-4.5 ppm. The aromatic protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically 7.0-7.8 ppm) due to their coupling. A broad singlet corresponding to the amide proton (NH) is also anticipated, likely downfield (δ > 8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around 165-170 ppm and a signal for the methylene carbon (CH₂) in the range of 40-45 ppm. The aromatic carbons will show distinct signals in the 120-140 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide C=O stretching vibration around 1660-1680 cm⁻¹. Another key feature will be the N-H stretching vibration, appearing as a sharp peak in the region of 3200-3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments.

Synthesis of this compound: A Reliable and Efficient Protocol

The most common and straightforward method for the synthesis of this compound is the N-acylation of 4-chloroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol

This protocol is a synthesis of established procedures for similar N-arylacetamides, designed for high yield and purity[1][4].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1 eq.) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in the presence of a base (e.g., pyridine or triethylamine, 1.1 eq.). Cool the mixture to 0°C in an ice bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq.) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0-5°C. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Upon completion, if using an organic solvent, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If acetic acid is used as the solvent, the product often precipitates upon pouring the reaction mixture into ice-cold water. The crude product can be collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

Reaction Mechanism: The Chemistry at Play

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. The base present in the reaction mixture then deprotonates the newly formed amide's nitrogen, neutralizing the positive charge and regenerating the neutral product.

A Versatile Precursor: Gateway to Bioactive Molecules

The synthetic value of this compound lies in the reactivity of its α-chloro group. This electrophilic carbon is susceptible to nucleophilic attack, making the molecule an excellent scaffold for introducing a wide range of functional groups via S(_N)2 reactions. This reactivity has been extensively exploited in the synthesis of various pharmaceuticals.

Case Study: Synthesis of a Lidocaine Analog

Lidocaine, a widely used local anesthetic, and its analogs are frequently synthesized using a chloroacetamide intermediate. The following workflow illustrates the synthesis of a lidocaine analog from this compound.

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2-chloro-N-(4-chlorophenyl)acetamide

Abstract

The compound 2-chloro-N-(4-chlorophenyl)acetamide belongs to the chloroacetamide class of molecules, which are recognized for their potential as covalent inhibitors in drug discovery. The presence of the electrophilic chloroacetamide "warhead" enables these compounds to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within protein targets. This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. We will delve into the mechanistic rationale behind target selection, provide detailed experimental protocols for target validation, and discuss the interpretation of key data.

Introduction: The Scientific Rationale for Investigating this compound

The therapeutic potential of this compound is intrinsically linked to its reactive chloroacetamide moiety. This functional group acts as an electrophile, readily undergoing nucleophilic substitution with the thiol group of cysteine residues in proteins under physiological conditions.[1] This covalent and often irreversible interaction can profoundly alter the function of the target protein, making it a compelling starting point for the development of novel therapeutics.

The broader class of chloroacetamides has been investigated for a range of biological activities, including antifungal, antimicrobial, and, most notably, anticancer effects.[2][3] Phenylacetamide derivatives, a structural class to which our compound of interest belongs, have also demonstrated potential as anticancer agents. Given this background, the primary hypothesis is that this compound exerts its biological effects by covalently modifying key proteins involved in disease pathogenesis, particularly in oncology.

This guide will focus on a systematic approach to identifying these protein targets, validating the engagement of the compound with these targets in a cellular context, and elucidating the downstream functional consequences of this interaction.

Potential Therapeutic Target Classes

Based on the known reactivity of the chloroacetamide warhead and preclinical studies on analogous compounds, several protein classes emerge as high-priority potential targets for this compound.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. Many kinases possess cysteine residues in or near their ATP-binding pocket, making them susceptible to covalent inhibition.

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is implicated in various cancers.[4] Covalent inhibitors have been developed to target a cysteine in the P-loop of FGFRs, leading to irreversible inhibition.[5][6]

-

Epidermal Growth Factor Receptor (EGFR): Certain EGFR mutants, which are drivers in some cancers, can be targeted by covalent inhibitors that react with a cysteine residue in the active site.[1]

GTPases

-

KRAS: The KRAS protein is a small GTPase and a frequently mutated oncogene.[7] The development of covalent inhibitors targeting a mutant-specific cysteine (G12C) has been a major breakthrough in cancer therapy.[8][9]

Detoxification Enzymes

-

Glutathione S-Transferases (GSTs): GSTs are a family of enzymes involved in the detoxification of xenobiotics. Inhibition of GSTs can sensitize cancer cells to other chemotherapeutic agents. The active site of GSTs contains a reactive cysteine residue, making them a potential target for covalent inhibitors.

Cytoskeletal Proteins

-

Tubulin: Microtubules, polymers of tubulin, are essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. While many tubulin inhibitors are non-covalent, the potential for covalent modification of cysteine residues in tubulin exists.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the therapeutic targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: Experimental workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify all potential protein targets that interact with this compound in a complex biological sample.

This powerful technique aims to identify proteins that are covalently modified by the compound.

-

Principle: A competition experiment is performed where cell lysates are treated with this compound, followed by a broadly reactive, tagged cysteine probe (e.g., iodoacetamide-alkyne). Proteins that are modified by the test compound will be less available to react with the probe. Subsequent enrichment of tagged peptides and mass spectrometry analysis will reveal proteins whose labeling is reduced by the compound, indicating them as potential targets.

-

Protocol: Label-Free Chemoproteomics Screening

-

Cell Culture and Lysis: Culture relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

-

Compound Treatment: Aliquot the cell lysate and treat with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour at room temperature.

-

Probe Labeling: Add a cysteine-reactive probe with a clickable handle (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

-

Protein Digestion and Enrichment: Reduce, alkylate, and digest the proteins with trypsin. Enrich the biotinylated peptides using streptavidin beads.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the peptides. Proteins showing a dose-dependent decrease in probe labeling in the compound-treated samples compared to the vehicle control are considered potential targets.

-

If protein kinases are a suspected target class, kinobeads offer a more focused approach.

-

Principle: Kinobeads are composed of a mixture of kinase inhibitors immobilized on a solid support.[10][11][12][13] These beads are used to enrich a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with a free inhibitor (our compound of interest), competition for binding to the kinobeads can be assessed.

-

Protocol: Competitive Kinobeads Profiling

-

Lysate Preparation: Prepare cell lysates as described for chemoproteomics.

-

Inhibitor Incubation: Incubate the lysate with this compound at various concentrations or a vehicle control.

-

Kinobeads Enrichment: Add the kinobeads to the lysates and incubate to allow for the binding of kinases.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

-

Sample Preparation and LC-MS/MS: Prepare the eluted proteins for mass spectrometry analysis.

-